molecular formula C17H14N2O B1361335 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde CAS No. 36640-52-5

1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde

Cat. No.: B1361335
CAS No.: 36640-52-5
M. Wt: 262.3 g/mol
InChI Key: PUUGVPPTLNTKIM-UHFFFAOYSA-N
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Description

1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C17H14N2O . It is a pyrazole derivative, a class of compounds that contain a five-membered aromatic ring structure with two nitrogen atoms .


Synthesis Analysis

This compound has been synthesized by the reaction of phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde and acetophenone by the Claisen-Schmidt reaction in ethanol using a microwave-assisted method .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring connected to a phenyl ring and a p-tolyl group . The aldehyde group is almost coplanar with the pyrazole ring .


Chemical Reactions Analysis

The Claisen-Schmidt reaction used in the synthesis of this compound is a base-catalyzed condensation reaction between an aldehyde and a ketone .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 262.30 g/mol . It has a complexity of 319 and a topological polar surface area of 34.9 Ų .

Scientific Research Applications

Antimicrobial Applications

1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde derivatives have been extensively studied for their antimicrobial properties. Research indicates that the antimicrobial activity of these compounds depends on the type of the Schiff base moiety. A study by Hamed et al. (2020) synthesized various pyrazole derivatives and found them effective against gram-negative and gram-positive bacteria, as well as fungi, highlighting their potential in combating microbial infections.

Anti-Inflammatory and Analgesic Applications

Several studies have explored the anti-inflammatory and analgesic properties of pyrazole derivatives. Bono Naga Sudha et al. (2021) synthesized a series of these compounds and found significant anti-inflammatory and analgesic activities, suggesting potential applications in pain management and inflammation control.

Optical and Structural Properties

The structural and optical properties of pyrazole derivatives are also of scientific interest. Mary et al. (2015) investigated the molecular structure and vibrational frequencies of a related compound, finding potential for nonlinear optics applications due to its hyperpolarizability.

Anticonvulsant and Analgesic Studies

Pyrazole analogues have been synthesized and evaluated for their anticonvulsant and analgesic activities. For instance, Viveka et al. (2015) designed new compounds that exhibited potent anticonvulsant activity, suggesting potential applications in the treatment of seizure disorders.

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives form a significant part of research in this area. Studies like those by Baashen et al. (2017) and Hu et al. (2010) focus on novel synthesis methods, contributing to the development of new pharmaceuticals and materials.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, pyrazole derivatives are known to exhibit a broad spectrum of biological activities .

Properties

IUPAC Name

3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-13-7-9-14(10-8-13)17-15(12-20)11-19(18-17)16-5-3-2-4-6-16/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUGVPPTLNTKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351070
Record name 1-phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36640-52-5
Record name 1-phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde in the synthesis of new antimicrobial agents?

A: this compound is a valuable precursor in synthesizing compounds with a pyrazole core linked to a 2,4-disubstituted oxazol-5-one moiety []. This specific structural motif has shown promising antimicrobial activity. By modifying substituents on the pyrazole and oxazolone rings, researchers aim to fine-tune the compound's activity, potentially leading to more potent and selective antimicrobial agents.

Q2: What advantages does microwave-assisted synthesis offer in preparing compounds from this compound?

A: [] Utilizing microwave assistance in synthesizing disubstituted oxazol-5-ones from this compound and hippuric acid provides significant advantages over conventional methods. Specifically, microwave irradiation drastically reduces reaction times and enhances the overall yield of the desired products. This improvement in efficiency is crucial for streamlining the drug discovery process and exploring a broader range of potential drug candidates.

Q3: How does the structure of this compound derived compounds relate to their antimicrobial activity?

A: Preliminary structure-activity relationship (SAR) studies suggest that incorporating electron-withdrawing groups into the synthesized compounds generally results in heightened antibacterial and antifungal activities []. This finding highlights the importance of electronic effects within the molecule for interacting with potential biological targets. Further investigations into specific substituents and their positions are essential to optimize the antimicrobial potency and spectrum of these novel compounds.

  1. Microwave Assisted Improved Method for the Synthesis of Pyrazole Containing 2,4,-Disubstituted Oxazole-5-one and their Antimicrobial Activity:

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